4-Bromo-7-methoxynaphthalen-1-amine is an organic compound characterized by the presence of a bromine atom at the 4th position and a methoxy group at the 7th position on the naphthalene ring, along with an amine group at the 1st position. Its molecular formula is C11H10BrNO, and it has a molecular weight of 252.11 g/mol. This compound is notable for its unique structural features, which confer distinct chemical and biological properties that differentiate it from similar compounds.
4-Bromo-7-methoxynaphthalen-1-amine is classified as an aromatic amine due to its naphthalene backbone and the presence of an amine functional group. It is typically synthesized through multi-step organic reactions, often involving bromination and subsequent amination processes. The compound is utilized in various fields, including organic synthesis and medicinal chemistry, where it can serve as a precursor for more complex molecules .
The synthesis of 4-Bromo-7-methoxynaphthalen-1-amine generally involves several key steps:
The industrial production of this compound may involve large-scale processes utilizing continuous flow reactors. These systems allow for optimized reaction conditions that enhance yield and purity, making them suitable for commercial applications.
The molecular structure of 4-Bromo-7-methoxynaphthalen-1-amine can be represented by its canonical SMILES notation: COC1=CC2=C(C=CC(=C2C=C1)Br)N
. The InChI (International Chemical Identifier) for this compound is InChI=1S/C11H10BrNO/c1-14-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2-6H,13H2,1H3
.
Property | Value |
---|---|
Molecular Formula | C11H10BrNO |
Molecular Weight | 252.11 g/mol |
IUPAC Name | 4-bromo-7-methoxynaphthalen-1-amine |
InChI Key | PNYAQGFDKQUAQB-UHFFFAOYSA-N |
4-Bromo-7-methoxynaphthalen-1-amine participates in several types of chemical reactions:
These reactions are significant in synthetic organic chemistry, allowing for the modification of the compound to create derivatives with potential biological activity.
4-Bromo-7-methoxynaphthalen-1-amine is typically a solid at room temperature, with properties influenced by its molecular structure:
The compound's reactivity profile includes:
The compound's stability and reactivity make it suitable for various synthetic applications in organic chemistry .
4-Bromo-7-methoxynaphthalen-1-amine finds applications in:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: